3-(3,5-Difluoro-2-methoxyphenyl)propionic acid
Overview
Description
3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
Compounds with similar structures have been shown to bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid. For instance, the compound should be stored in a cool, dry place in well-sealed containers to maintain its stability . Additionally, it’s recommended to avoid breathing dust and contact with skin and eyes, and to use dry clean up procedures to avoid generating dust .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-2-methoxybenzene and propionic acid.
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on charcoal, and hydrogen gas to facilitate the reduction of the corresponding unsaturated acid to the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluoro-2-methoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,5-Difluoro-2-methoxyphenyl)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar structure but lacks the methoxy group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxy group instead of fluorine atoms.
Uniqueness
3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is unique due to the combination of fluorine atoms and a methoxy group on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(3,5-difluoro-2-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDNYIGTRFYOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261129 | |
Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-64-4 | |
Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.